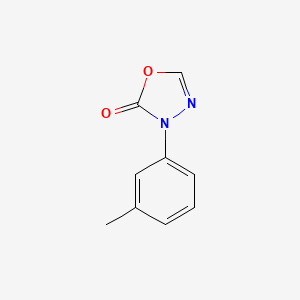
2-(((2-Bromophenyl)sulfinyl)methyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-Bromophenyl)sulfinyl)methyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a 2-bromophenylsulfinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Bromophenyl)sulfinyl)methyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and furan.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Sulfoxidation: The intermediate product undergoes sulfoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the sulfinyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Bromophenyl)sulfinyl)methyl)furan can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction to sulfide.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((2-Bromophenyl)sulfinyl)methyl)furan has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(((2-Bromophenyl)sulfinyl)methyl)furan involves its interaction with biological targets. The sulfinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the bromine atom can participate in halogen bonding, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-Chlorophenyl)sulfinyl)methyl)furan
- 2-(((2-Fluorophenyl)sulfinyl)methyl)furan
- 2-(((2-Iodophenyl)sulfinyl)methyl)furan
Uniqueness
2-(((2-Bromophenyl)sulfinyl)methyl)furan is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties contribute to the compound’s distinct chemical behavior.
Properties
CAS No. |
114325-55-2 |
|---|---|
Molecular Formula |
C11H9BrO2S |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
2-[(2-bromophenyl)sulfinylmethyl]furan |
InChI |
InChI=1S/C11H9BrO2S/c12-10-5-1-2-6-11(10)15(13)8-9-4-3-7-14-9/h1-7H,8H2 |
InChI Key |
HZLHOSDAEWLXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)CC2=CC=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)
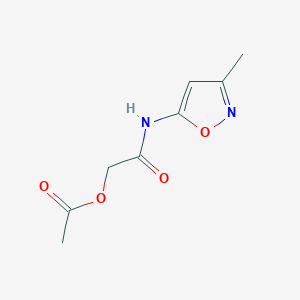
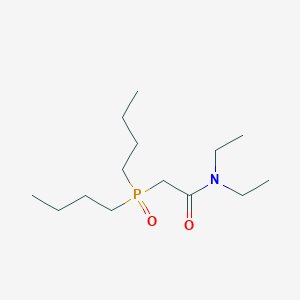
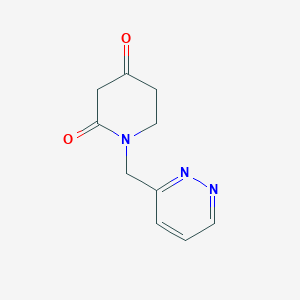
![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid](/img/structure/B12895730.png)
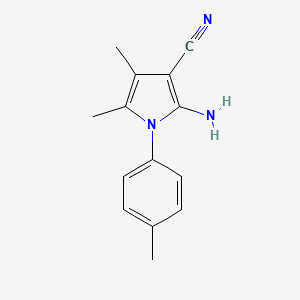
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
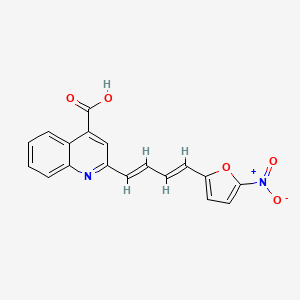
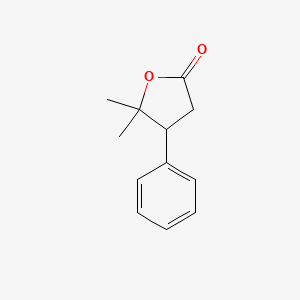
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
